molecular formula C8H8O3 B105225 4-Hydroxy-3-(hydroxymethyl)benzaldehyde CAS No. 54030-32-9

4-Hydroxy-3-(hydroxymethyl)benzaldehyde

Cat. No. B105225
CAS RN: 54030-32-9
M. Wt: 152.15 g/mol
InChI Key: SCXZNYRQOPBUTM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(hydroxymethyl)benzaldehyde is a compound that can be derived from benzaldehyde through various synthetic processes. It contains a benzene ring with a hydroxymethyl group and a hydroxyl group, which contribute to its reactivity and potential applications in organic synthesis and biochemistry.

Synthesis Analysis

The synthesis of derivatives of 4-hydroxy-3-(hydroxymethyl)benzaldehyde can be achieved through different methods. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, which involves photochemical and acid-catalyzed rearrangements . Additionally, a method for the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been accomplished, indicating the potential for selective functionalization of similar compounds . Furthermore, the synthesis of α-(hydroxymethyl)benzaldehyde derivatives through a Diels–Alder/retro-Diels–Alder process followed by deprotection steps has been reported .

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been optimized using computational methods such as density functional theory, which provides insights into the electronic structure and potential reactivity of the molecule . X-ray crystallography has also been employed to determine the structure of synthesized compounds, revealing non-planar geometries and intramolecular hydrogen-bonding interactions that stabilize the molecular conformation .

Chemical Reactions Analysis

4-Hydroxy-3-(hydroxymethyl)benzaldehyde and its derivatives can undergo various chemical reactions. For example, the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes has been achieved using a transient directing group, indicating the possibility of direct functionalization at specific positions on the benzene ring . The chemistry of related aldehydes, such as 4-hydroxynonenal and malonaldehyde, has been extensively studied, revealing their reactivity with biomolecules and their role in biological systems as products of lipid peroxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-3-(hydroxymethyl)benzaldehyde derivatives are influenced by their functional groups. Spectroscopic techniques such as NMR, UV-VIS, and IR have been used to characterize these compounds, providing information on their electronic transitions, molecular vibrations, and chemical environments . The solubility, reactivity, and stability of these compounds can vary depending on their substitution patterns and the presence of protective groups .

Scientific Research Applications

Crystallographic and Structural Analysis

4-Hydroxy-3-(hydroxymethyl)benzaldehyde has been explored in crystallographic studies. For instance, Gümüş et al. (2022) synthesized a compound using 4-hydroxy-3-(hydroxymethyl)benzaldehyde and studied its crystal structure, linking molecules via hydrogen bonds into double ribbons (Gümüş et al., 2022).

Molecular Structure and Vibrational Spectral Studies

Yadav et al. (2018) conducted a comparative analysis of molecular structure and vibrational spectral studies between derivatives of benzaldehyde, including 4-hydroxy-3-(hydroxymethyl)benzaldehyde. This research provides insights into the physical and chemical properties of these compounds (Yadav et al., 2018).

Regioselective Protection Studies

The compound's potential in regioselective protection was demonstrated by Plourde & Spaetzel (2002), who achieved the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with various protecting groups (Plourde & Spaetzel, 2002).

Nonlinear Optical Applications

Singh et al. (2001) studied vanillin, a derivative of 4-hydroxy-3-(hydroxymethyl)benzaldehyde, for its potential in second harmonic generation applications in the near-infrared wavelength region, highlighting its utility in nonlinear optics (Singh et al., 2001).

Synthesis of Novel Chemical Compounds

Banfi et al. (2010) utilized 4-hydroxy-3-(hydroxymethyl)benzaldehyde in the synthesis of novel isochromene derivatives, showcasing its role in facilitating diverse chemical reactions (Banfi et al., 2010).

Enzyme Mechanism Studies

Research by Zandvoort et al. (2012) highlighted the compound's role in understanding enzyme mechanisms, particularly in aldolase and dehydration activities (Zandvoort et al., 2012).

Synthesis Improvement Studies

Feng (2002) focused on improving the synthetic process of benzaldehyde derivatives, providing insights into more efficient production methods (Feng, 2002).

Linker Studies in Organic Synthesis

Swayze (1997) investigated the use of benzaldehyde derivatives as linkers for solid phase organic synthesis, contributing to advancements in synthetic chemistry (Swayze, 1997).

Photocatalytic Applications

Marotta et al. (2011) explored the use of benzaldehyde derivatives in photocatalytic systems for selective synthesis, highlighting their potential in green chemistry applications (Marotta et al., 2011).

properties

IUPAC Name

4-hydroxy-3-(hydroxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXZNYRQOPBUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202371
Record name 4-Hydroxy-3-(hydroxymethyl)benzaldehyde
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-(hydroxymethyl)benzaldehyde

CAS RN

54030-32-9
Record name 4-Hydroxy-3-(hydroxymethyl)benzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-(hydroxymethyl)benzaldehyde
Source ChemIDplus
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Record name 4-Hydroxy-3-(hydroxymethyl)benzaldehyde
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Record name 4-hydroxy-3-(hydroxymethyl)benzaldehyde
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Record name 4-HYDROXY-3-(HYDROXYMETHYL)BENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AM Verma, N Kishore - New Journal of Chemistry, 2017 - pubs.rsc.org
The presence of very high amounts of oxy-components in unprocessed bio-oil after thermochemical conversion of lignocellulosic biomass is an undesirable property of bio-oil. This …
Number of citations: 16 pubs.rsc.org
PJ Gerrits, F Zumbrägel, J Marcus - Tetrahedron, 2001 - Elsevier
… 23 ml hydrogen cyanation extract and 0.66 mmol of 4-hydroxy-3-hydroxymethyl-benzaldehyde were added to the flask. After stirring for three days a conversion of 90% into the …
Number of citations: 16 www.sciencedirect.com
DP Dekker, Jakob J.*, Greeff, daniël F … - South African Journal …, 1980 - journals.co.za
The synthesis of W-isopropyl-p-phenylalanine derivatives from 4-benzal-2-phenyl-5-oxazolone derivatives is described. A number of W-isopropyi-p-hydroxyphenyipropanolamine and W…
Number of citations: 0 journals.co.za
J Steinreiber, K Fesko, C Reisinger, M Schürmann… - Tetrahedron, 2007 - Elsevier
In a systematic study, 21 ring-substituted benzaldehydes were reacted with glycine under catalysis with a l-threonine aldolase (lTA) from Pseudomonas putida and a d-threonine …
Number of citations: 118 www.sciencedirect.com
E Kiljunen, LT Kanerva - Tetrahedron: Asymmetry, 1996 - Elsevier
Almond meal and Sorghum bicolor shoots were used as the sources of oxynitrilases for the preparation of a number (R)- and (S)-arylcyanohydrins, respectively, from the corresponding …
Number of citations: 76 www.sciencedirect.com
T Doyon - 2020 - deepblue.lib.umich.edu
Nature has evolved myriad biocatalytic tools for selective synthesis. The three-dimensional architecture of an enzyme active site enables the direct construction of new bonds with …
Number of citations: 1 deepblue.lib.umich.edu
S Nara, R Tanaka, J Eishima, M Hara… - Journal of medicinal …, 2003 - ACS Publications
A novel piperidine series of farnesyltransferase (FTase) inhibitors is described. Systematic medicinal chemistry studies starting with the lead compound, discovered from a 5-…
Number of citations: 71 pubs.acs.org
PLN Ranganath, T Anil, AV Narsaiah - 2021 - nopr.niscpr.res.in
Synthesis of β 2 -adrenoreceptor agonist bronchodilator (R)-Salmeterol has been described with good yields. The synthesis commenced from commercially available starting materials, …
Number of citations: 2 nopr.niscpr.res.in
ZL Guo, YQ Deng, S Zhong, G Lu - Tetrahedron: Asymmetry, 2011 - Elsevier
A practical synthesis of (R)-salmeterol has been accomplished from 3-bromo salicylaldehyde, which involved a Cu(II)–sparteine complex catalyzed asymmetric Henry reaction as the …
Number of citations: 55 www.sciencedirect.com
W Li, H Huang, X Jin, Y Liu, C Xu, H Zhu - Chemical Research in Chinese …, 2014 - Springer
The authors described a short and highly enantioselective route to (R)-salmeterol involving asymmetric synthesis of cyanohydrin followed by nucleophilic substitution with 6-(4-…
Number of citations: 3 link.springer.com

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